molecular formula C12H26O<br>C12H26O<br>CH3(CH2)10CH2OH B089629 Dodecanol CAS No. 112-53-8

Dodecanol

Cat. No.: B089629
CAS No.: 112-53-8
M. Wt: 186.33 g/mol
InChI Key: LQZZUXJYWNFBMV-UHFFFAOYSA-N
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Description

Dodecanol, also known as lauryl alcohol, is a saturated fatty alcohol with the chemical formula C₁₂H₂₆O. It is a colorless, tasteless, and floral-scented compound that is commonly derived from natural sources such as palm kernel oil and coconut oil. This compound is widely used in the production of surfactants, lubricating oils, and pharmaceuticals .

Mechanism of Action

Target of Action

Dodecanol, also known as 1-Dodecanol or lauryl alcohol, is a saturated 12-carbon fatty alcohol . It primarily targets two enzymes: the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

It is believed that due to its hydrophilic and lipophilic properties, this compound probably affects cell membranes in an unspecific manner . This could potentially alter the function of the targeted enzymes, thereby influencing the metabolic processes they are involved in.

Biochemical Pathways

This compound is involved in the production of surfactants, which are used in various applications such as detergents, lubricating oils, and pharmaceuticals . It is produced by the sulfation of dodecyl alcohol, a process that involves the conversion of this compound to sodium dodecyl sulfate (SDS) .

Pharmacokinetics

It is known that this compound can be absorbed through the skin, and the absorbed substance is mainly excreted with exhaled air as carbon dioxide .

Result of Action

The result of this compound’s action can vary depending on its application. In the context of its use as a surfactant, this compound can help to lower the surface tension of liquids, increase the solubility of other compounds, and aid in the formation of emulsions . As a component of cosmetics, it acts as an emollient .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its oxidative stability can be affected by the presence of atmospheric oxygen and light . Moreover, its solubility in water and ethanol can impact its distribution and efficacy .

Biochemical Analysis

Biochemical Properties

Dodecanol is involved in biochemical reactions as a substrate for the enzyme Alcohol Oxidase (AOX) . AOX oxidizes alcohols like this compound to produce carbonyl compounds and peroxides . The nature of these interactions is likely due to the hydrophilic and lipophilic properties of this compound .

Cellular Effects

It is known that this compound can affect cell membranes in an unspecific manner due to its hydrophilic and lipophilic properties . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme AOX. This compound, as a substrate for AOX, is oxidized to produce carbonyl compounds and peroxides . This process could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

This compound is known to be oxidatively stable with atmospheric oxygen under normal conditions and in the absence of light

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well studied. It is known that the acute oral and dermal toxicity of this compound is very low

Metabolic Pathways

This compound is involved in the metabolic pathway of alcohol oxidation, where it serves as a substrate for the enzyme AOX . The interaction with AOX could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanol can be synthesized through several methods:

Industrial Production Methods

Industrially, this compound is primarily produced through the hydrogenation of fatty acids and methyl esters obtained from palm kernel oil or coconut oil. The Ziegler process is also widely used for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Dodecanol is similar to other fatty alcohols such as:

Uniqueness

This compound is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as a surfactant and emulsifier. Its relatively low melting point and floral odor also distinguish it from other fatty alcohols .

Properties

IUPAC Name

dodecan-1-ol
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InChI

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
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InChI Key

LQZZUXJYWNFBMV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCO
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Molecular Formula

C12H26O, Array
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DSSTOX Substance ID

DTXSID5026918
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Molecular Weight

186.33 g/mol
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Physical Description

Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour
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Boiling Point

498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C
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Flash Point

260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c.
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Solubility

In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol)
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Density

0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3
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Color/Form

Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid

CAS No.

112-53-8, 68551-07-5
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Melting Point

75 °F (USCG, 1999), 24 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Dodecanol
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Details of the (A), (B) and (C) components in Table 1, Table 1-2, Table 2, and Table-3 are as follows: (A) Component A-1: Pentaerythritol stearate (average ester replacement degree 45% by equivalent), A-2: Long chain fatty acid polyamide polyamine (MW=3,000 to 4,000); obtained by dropwise adding epichlorohydrin (1/3 mole ratio) to a compound obtained by reaction of polyethylene imine (MW=1,000) and Lunac S-40 (1/7 mole ratio) manufactured by Kao Corporation, A-3: Distearylamine, A-4: Ethylene glycol monobehenate, A-5: Pentaerythritol monooleate (average ester replacement degree 45% by equivalent), A-6: Stearyl alcohol PO adduct (PO=10 mole), A-7: Oleic acid, A-8: Beef tallow, A-9: Cured castor oil, A-10: Lauryl alcohol EO Adduct (EO=15 mole), A-11: Stearyl alcohol EO/PO adduct (EO 24/PO 18 random adduct), A-12: KB-115 (manufactured by Kao Corporation) (main component: fatty acid polyhydric alcohol ester), A-13: Rosin (Hartall R-WW, manufactured by Harima Chemicals, Inc.), A-14: Alkyl ketene dimer obtained by de-hydrochloric acid reaction, in the presence of ternary amine catalyst, of fatty acid chloride obtained by the reaction of phosphoric acid trichloride with Lunac S-40 (manufactured by Kao Corporation), A-15: Alkenyl succinic acid anhydride obtained by addition reaction of Dialen 168 manufactured by Mitsubishi Chemical Industries Ltd. and maleic anhydride at 3/2 mole ratio, and A-16: Methylpolysiloxane (KF96A-1000, manufactured by Shin-Etsu Silicone Co., Ltd.).
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
castor oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecanol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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